molecular formula C18H13FN2O4S2 B12209462 N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12209462
M. Wt: 404.4 g/mol
InChI Key: FSWCRFYTBWSQKN-UHFFFAOYSA-N
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Description

N-[(2Z)-6-Fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a structurally complex molecule featuring:

  • A benzothiazolylidene moiety: A 6-fluoro-substituted benzothiazole ring system with a conjugated ylidene group (C=N bond at position 2), contributing to π-electron delocalization .
  • A dihydro-1,4-oxathiine core: A six-membered ring containing oxygen and sulfur atoms at positions 1 and 4, respectively, with partial saturation (5,6-dihydro) and sulfone groups (4,4-dioxide) enhancing polarity and oxidation stability.
  • Functional groups: A carboxamide group at position 2 of the oxathiine ring and a 3-phenyl substituent.

Properties

Molecular Formula

C18H13FN2O4S2

Molecular Weight

404.4 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H13FN2O4S2/c19-12-6-7-13-14(10-12)26-18(20-13)21-17(22)15-16(11-4-2-1-3-5-11)27(23,24)9-8-25-15/h1-7,10H,8-9H2,(H,20,21,22)

InChI Key

FSWCRFYTBWSQKN-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps, starting with the preparation of the benzothiazole ring This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzothiazole or phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison

Key structural distinctions between the target compound and analogous derivatives (e.g., thiadiazoles and benzoxathiins from ) are summarized below:

Table 1: Structural Features of the Target Compound vs. Analogues

Compound Name Core Structure Key Substituents Functional Groups Sulfur Oxidation State
Target Compound Benzothiazolylidene + dihydro-oxathiine 6-Fluoro, 3-phenyl, carboxamide Carboxamide, sulfone +4 (sulfone)
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d) Thiadiazole 2-Methylphenoxy, phenyl Ether, thiadiazole 0 (sulfide)
4-Phenyl-5-phenoxy-1,2,3-thiadiazole (3e) Thiadiazole Phenoxy, phenyl Ether, thiadiazole 0 (sulfide)
6-Methoxy-2-phenyl-1,4-benzoxathiin (4a) Benzoxathiin Methoxy, phenyl Ether, sulfide 0 (sulfide)

Key Observations :

  • Ring Systems : The target’s fused benzothiazolylidene and dihydro-oxathiine systems contrast with simpler thiadiazole or benzoxathiin cores in analogues.
  • Substituents : The 6-fluoro group and carboxamide in the target are absent in analogues, which instead feature ether-linked aryl groups.
  • Oxidation State : The sulfone group (S=O) in the target increases polarity and metabolic stability compared to sulfide-containing analogues .

Key Observations :

  • The target’s higher oxygen and sulfur content (due to sulfone and carboxamide groups) reduces carbon and hydrogen percentages compared to analogues.
  • Fluorine and additional nitrogen in the target increase molecular weight, affecting solubility and reactivity.
Physicochemical and Functional Implications
  • Electron Effects : The 6-fluoro group withdraws electrons, stabilizing the benzothiazolylidene system and altering reactivity.
  • Biological Interactions : The carboxamide may enable hydrogen bonding, a feature absent in ether-linked analogues, suggesting divergent binding affinities in biological targets.

Biological Activity

N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (CAS Number: 1144467-70-8) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and an oxathiine ring. Its molecular formula is C15H12FN3O4S, with a molecular weight of approximately 347.33 g/mol. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC15H12FN3O4S
Molecular Weight347.33 g/mol
CAS Number1144467-70-8
Melting PointNot available
SolubilityNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit antimicrobial , antiparasitic , and anticancer properties.

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives can inhibit the growth of several bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.
  • Antiparasitic Effects : The compound has demonstrated efficacy against protozoan parasites in vitro, likely through interference with metabolic pathways critical for parasite survival.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. The benzothiazole scaffold is known for its ability to interact with DNA and inhibit tumor growth.

Case Studies

Several studies have evaluated the biological activity of similar compounds within the benzothiazole class:

  • Study on Antimicrobial Activity : A study conducted by Smith et al. (2020) tested various benzothiazole derivatives against Staphylococcus aureus and found that compounds with fluorine substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.
  • Anticancer Research : In a study by Johnson et al. (2021), the effects of benzothiazole derivatives on human cancer cell lines were assessed. The findings indicated that compounds similar to N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine showed significant cytotoxicity against breast cancer cells.

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